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Hexanamide, 2-cyano-2-methyl-

Cat. No.: B13812475
M. Wt: 154.21 g/mol
InChI Key: DILPJBHEEVJVTO-UHFFFAOYSA-N
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Description

Significance of Amide and Nitrile Functionalities in Organic Synthesis and Chemical Diversity

Amide and nitrile groups are fundamental building blocks in the world of organic chemistry. scirp.org The amide bond is of paramount importance as it forms the backbone of peptides and proteins, the very machinery of life. nih.gov Beyond their biological relevance, amides are prevalent in a multitude of synthetic drugs and industrial materials such as polymers and detergents. pulsus.compulsus.com The synthesis of amides is a cornerstone of medicinal chemistry, though traditional methods often suffer from poor atom economy. nih.govpulsus.com This has spurred the development of more efficient, metal-catalyzed routes from a variety of functional groups, including nitriles. pulsus.com

Nitriles, characterized by the -C≡N group, are highly versatile intermediates in organic synthesis. numberanalytics.com They can be transformed into a wide range of other functional groups, including amines, carboxylic acids, and, importantly, amides through hydration. numberanalytics.comorgoreview.com This conversion is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. orgoreview.com The presence of a nitrile group can also impart unique electronic properties to a molecule.

Overview of Strategic Importance of α-Cyano Amides in Chemical Science

The combination of an amide and a nitrile group on the same carbon atom, forming an α-cyano amide, creates a unique chemical scaffold with significant strategic importance. These compounds serve as valuable intermediates in the synthesis of more complex molecules, including medicinally relevant α,α-dialkylated acids and β-amino acid derivatives. acs.org The development of methods for the synthesis of α-cyano amides, such as the palladium-catalyzed arylation of C(sp3)–H bonds, highlights their utility in constructing diverse molecular architectures. acs.org Furthermore, α-cyano amides have been explored for their potential in developing fluorescent probes for biological imaging, demonstrating their utility beyond synthetic intermediates. nih.gov

Rationale for Dedicated Investigation of Hexanamide (B146200), 2-cyano-2-methyl- as a Model Compound

Hexanamide, 2-cyano-2-methyl- (CAS No. 152766-36-4) serves as a representative example of a simple, non-commercially available α-cyano aliphatic amide. alfa-chemistry.com Its structure, featuring a hexanamide backbone with both a cyano and a methyl group at the α-position, provides a clear model for studying the interplay of these functionalities. A focused investigation of this specific compound allows for a detailed understanding of the fundamental chemical and physical properties inherent to this class of molecules without the complexities of additional functional groups present in more elaborate structures.

Scope and Structure of the Comprehensive Research Outline

This article will provide a detailed examination of Hexanamide, 2-cyano-2-methyl-. The subsequent sections will cover its chemical identity, including IUPAC nomenclature and other identifiers, and a compilation of its computed and experimental properties. The aim is to present a thorough and scientifically accurate resource focused solely on this compound, adhering to a structured and detailed outline.

Chemical Identity and Properties

A comprehensive understanding of a chemical compound begins with its unambiguous identification and a clear outline of its physical and chemical properties.

Identifier TypeValue
IUPAC Name 2-cyano-2-methylhexanamide
CAS Number 152766-36-4 alfa-chemistry.com
Molecular Formula C8H14N2O chemsrc.com
SMILES CCC(C)(C#N)C(=O)N
InChI Key ZGVLTFODASFPCN-UHFFFAOYSA-N
PropertyValue
Molecular Weight 154.21 g/mol chemsrc.com
Exact Mass 154.110611 chemsrc.com
Density (Computed) 1.0±0.1 g/cm³ chemsrc.com
Boiling Point (Computed) 312.5±25.0 °C at 760 mmHg chemsrc.com
Flash Point (Computed) 142.8±23.2 °C chemsrc.com
LogP (Computed) 0.53 chemsrc.com
Vapour Pressure (Computed) 0.0±0.7 mmHg at 25°C chemsrc.com
Index of Refraction (Computed) 1.469 chemsrc.com
Polar Surface Area (PSA) 66.88 Ų chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B13812475 Hexanamide, 2-cyano-2-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyano-2-methylhexanamide

InChI

InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11)

InChI Key

DILPJBHEEVJVTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C#N)C(=O)N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics Pertinent to Hexanamide, 2 Cyano 2 Methyl Formation

Mechanistic Pathways of α-Cyano Amide Synthesis

The formation of the α-cyano amide structure is achievable through various synthetic strategies. The principal mechanisms include classical nucleophilic reactions and more modern radical or metal-catalyzed processes.

Nucleophilic reactions are a cornerstone of amide synthesis. For Hexanamide (B146200), 2-cyano-2-methyl-, this can be envisioned through the hydrolysis of a nitrile precursor or the aminolysis of an acyl chloride.

One common pathway is the controlled hydrolysis of a precursor nitrile, such as 2-cyano-2-methylhexanenitrile. This reaction can be catalyzed by either acid or base. chemistrysteps.com Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and deprotonation yield the target amide. In basic media, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the cyano group. rsc.org The resulting intermediate is then protonated by water to form the amide. The use of hydrogen peroxide in basic conditions is also a well-established method that can proceed under milder conditions, as the hydroperoxide anion is a more potent nucleophile than the hydroxide anion. rsc.orgacs.org

Alternatively, a nucleophilic addition-elimination mechanism can be employed, starting from an activated carboxylic acid derivative like 2-cyano-2-methylhexanoyl chloride. chemguide.co.uk In this process, a nucleophile, typically ammonia (B1221849), attacks the highly electrophilic carbonyl carbon. savemyexams.com This leads to the formation of a tetrahedral intermediate. The reaction proceeds with the elimination of a chloride ion (a good leaving group) and deprotonation of the nitrogen atom, reforming the carbon-oxygen double bond and yielding the final N-unsubstituted amide product. chemguide.co.uksavemyexams.comchemguide.co.uk

Modern synthetic chemistry offers sophisticated pathways involving radical intermediates or transition metal catalysts, which can provide alternative routes with enhanced selectivity and efficiency.

Radical-Mediated Processes: The synthesis can potentially proceed via a radical mechanism. The process is believed to involve the addition of a carbon-centered radical to a nitrile's triple bond, followed by subsequent reactions. mdpi.com For instance, a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) can be used to generate radical species that participate in the formation of cyano-containing scaffolds. researchgate.net Radical-mediated intramolecular translocation of a cyano group is a recognized method for the site-selective functionalization of molecules, driven by the formation of a more stable carbon-centered radical. mdpi.com While direct application to Hexanamide, 2-cyano-2-methyl- is not extensively documented, these principles suggest a feasible, albeit complex, pathway.

Transition Metal-Catalyzed Processes: Transition metals are widely used to catalyze the formation and transformation of nitriles and amides. mdpi.comnih.gov One key application is the hydration of nitriles to amides. orgsyn.org Catalysts based on metals such as ruthenium, copper, palladium, and nickel can facilitate this transformation under mild conditions, often showing high selectivity for the amide over the carboxylic acid. nih.govresearchgate.net In a potential synthesis of Hexanamide, 2-cyano-2-methyl-, a transition metal complex could catalyze the hydration of 2-cyano-2-methylhexanenitrile. The mechanism typically involves the coordination of the nitrile to the metal center, which activates the C≡N bond towards a nucleophilic attack by a water molecule. researchgate.net

Furthermore, transition metals are instrumental in reactions involving the cleavage and formation of element-cyano bonds (C-CN, N-CN, etc.), providing routes to complex functionalized molecules. nih.govnih.gov Nickel-catalyzed cyanation of aryl or vinyl halides is a modern approach that avoids highly toxic cyanide salts by using organic nitriles as the cyanating agent. google.com Such strategies could be adapted to construct the α-cyano framework of the target molecule.

Kinetic Investigations of Formation and Transformation Reactions

Kinetic studies are crucial for optimizing reaction conditions and understanding the underlying mechanism by identifying rate-limiting steps and quantifying the energy requirements of the reaction.

The rate law for a reaction is determined experimentally by measuring how the reaction rate changes with the concentration of reactants. For the synthesis of Hexanamide, 2-cyano-2-methyl- via nitrile hydrolysis, the rate law would depend on the catalytic conditions.

Acid-Catalyzed Hydrolysis: The reaction rate is typically dependent on the concentrations of both the nitrile and the acid catalyst. The rate law can often be expressed as: Rate = k[Nitrile][H⁺] The rate-determining step is generally the nucleophilic attack of a water molecule on the protonated nitrile (nitrilium ion). rsc.org

Base-Catalyzed Hydrolysis: Similarly, the rate is often first-order with respect to both the nitrile and the base: Rate = k[Nitrile][OH⁻] The rate-determining step is the initial attack of the hydroxide ion on the carbon atom of the cyano group. researchgate.net

In radical reactions, the kinetics are more complex, involving initiation, propagation, and termination steps. The rate-determining step in the propagation cycle often involves a bond-breaking or bond-forming event, such as the cyclization of an α-amide radical. nih.gov For transition metal-catalyzed reactions, the kinetics can be intricate, potentially involving pre-equilibrium steps, oxidative addition, reductive elimination, or the catalytic hydration step itself.

Table 1: Plausible Rate Laws for Different Synthetic Pathways
Reaction PathwayPlausible Rate LawLikely Rate-Determining Step
Acid-Catalyzed Nitrile HydrolysisRate = k[R-CN][H⁺]Attack of H₂O on protonated nitrile
Base-Catalyzed Nitrile HydrolysisRate = k[R-CN][OH⁻]Attack of OH⁻ on nitrile carbon
Nucleophilic Acyl Substitution (Aminolysis)Rate = k[R-COCl][NH₃]Nucleophilic attack of NH₃ on carbonyl carbon
Transition Metal-Catalyzed HydrationRate = k[R-CN][Catalyst]Varies (e.g., nucleophilic attack on coordinated nitrile)

For the hydrolysis of nitriles to amides, the reaction is typically exothermic (negative ΔH), as stronger bonds are formed in the product. The activation energy can be significant, often requiring heating or catalysis to proceed at a practical rate. Catalysts, whether acidic, basic, or metallic, provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Specific Ea values for Hexanamide, 2-cyano-2-methyl- are not available, but data from analogous reactions provide a general reference.

Table 2: Typical Thermodynamic and Kinetic Parameters for Amide Synthesis Reactions
Reaction TypeTypical Activation Energy (Ea) Range (kJ/mol)Typical Enthalpy of Reaction (ΔH) (kJ/mol)Notes
Uncatalyzed Nitrile Hydrolysis80 - 120-40 to -60Generally slow at room temperature.
Acid/Base-Catalyzed Nitrile Hydrolysis50 - 90-40 to -60Catalyst lowers the energy barrier.
Aminolysis of Acyl Chlorides40 - 70-80 to -110Highly exothermic and often very fast.
Transition Metal-Catalyzed Nitrile Hydration40 - 80-40 to -60Highly dependent on the specific catalyst and substrate.

Understanding Side Reactions and Byproduct Formation Mechanisms

In any synthetic procedure, the formation of undesired byproducts can lower the yield and purity of the target compound. Understanding the mechanisms of these side reactions is key to their mitigation.

A primary side reaction in the synthesis of Hexanamide, 2-cyano-2-methyl- via nitrile hydrolysis is the subsequent hydrolysis of the amide product to form the corresponding carboxylic acid (2-cyano-2-methylhexanoic acid) and ammonia. google.com This over-hydrolysis is particularly prevalent under harsh acidic or basic conditions and prolonged reaction times.

In radical-mediated syntheses, potential side reactions include the dimerization or disproportionation of radical intermediates, or undesired hydrogen atom abstraction from the solvent.

For transition metal-catalyzed processes, a significant challenge can be catalyst deactivation. Cyanide is a strong ligand and can bind irreversibly to the metal center, forming inactive catalytic species and inhibiting the catalytic cycle. google.com Furthermore, depending on the reaction conditions, other functional groups within the molecule could potentially coordinate to the metal catalyst, leading to undesired side reactions. In reactions starting from acyl chlorides, elimination reactions can sometimes compete with substitution, especially if there are abstractable protons on the α-carbon and a sterically hindered nucleophile is used.

Competing Reaction Pathways and Their Kinetic Favorability

One significant competing pathway is the formation of a cyanohydrin. In the reaction mixture, 2-hexanone (B1666271) can react directly with the cyanide ion to form 2-hydroxy-2-methylhexanenitrile. masterorganicchemistry.com This reaction is in equilibrium with the formation of the desired imine intermediate. The relative rates of these two pathways are dependent on the reaction conditions, including pH and the concentration of ammonia. Higher concentrations of ammonia will favor the formation of the imine and subsequently the α-aminonitrile, in accordance with Le Chatelier's principle.

Another set of competing reactions arises during the hydrolysis of the 2-amino-2-methylhexanenitrile intermediate. The goal is the partial hydrolysis of the nitrile group to an amide. However, this hydrolysis can proceed further to yield the corresponding carboxylic acid, 2-amino-2-methylhexanoic acid, which constitutes a significant impurity. chemguide.co.uk The kinetics of nitrile hydrolysis are often faster for the subsequent hydrolysis of the amide to the carboxylic acid under harsh acidic or basic conditions. chemistrysteps.com Therefore, controlling the reaction conditions, such as temperature, pH, and reaction time, is paramount to favor the formation of the amide over the carboxylic acid. Milder reaction conditions, for instance, using a controlled amount of acid or base and maintaining a lower temperature, can kinetically favor the formation of the amide. chemistrysteps.com

The table below summarizes the key competing reactions and factors influencing their kinetic favorability.

Reaction Stage Desired Reaction Competing Reaction Factors Favoring Desired Reaction Factors Favoring Competing Reaction
α-Aminonitrile Formation Formation of 2-amino-2-methylhexanenitrileFormation of 2-hydroxy-2-methylhexanenitrile (cyanohydrin)High concentration of ammonia, neutral to slightly basic pHLow concentration of ammonia, acidic pH
Hydrolysis Partial hydrolysis to Hexanamide, 2-cyano-2-methyl-Complete hydrolysis to 2-amino-2-methylhexanoic acidMilder reaction conditions (e.g., controlled temperature and pH), shorter reaction timesHarsh acidic or basic conditions, prolonged reaction times

Pathways Leading to Undesired Stereoisomers or Impurities

The formation of Hexanamide, 2-cyano-2-methyl- can be accompanied by the generation of various impurities and stereoisomers that can affect the quality and efficacy of the final product.

Stereoisomers:

The carbon atom at the 2-position of Hexanamide, 2-cyano-2-methyl- is a chiral center. The classical Strecker synthesis, from which the formation of the α-aminonitrile precursor is derived, typically results in a racemic mixture of enantiomers (a 50:50 mixture of the (R)- and (S)-enantiomers). wikipedia.orgchemistnotes.com This is because the nucleophilic attack of the cyanide ion on the planar imine intermediate can occur from either face with equal probability.

Impurities:

Besides the carboxylic acid formed from over-hydrolysis, other impurities can arise during the synthesis.

Unreacted Starting Materials: Incomplete conversion of 2-hexanone will lead to its presence in the final product mixture. Similarly, any unreacted 2-amino-2-methylhexanenitrile from the hydrolysis step will be an impurity.

Side-Products from the Strecker-type Reaction: The formation of ketimines from the reaction of the ketone with ammonia is a potential side reaction. google.com While often an intermediate, under certain conditions, it could persist as an impurity.

Products of Dimerization or Polymerization: Under certain conditions, especially with prolonged reaction times or elevated temperatures, side reactions leading to oligomeric or polymeric byproducts can occur.

The following table outlines the potential undesired stereoisomers and impurities and their likely sources.

Type Name/Description Source of Formation
Stereoisomers (R)-Hexanamide, 2-cyano-2-methyl- and (S)-Hexanamide, 2-cyano-2-methyl-Non-stereoselective addition of cyanide to the imine intermediate, resulting in a racemic mixture. wikipedia.orgchemistnotes.com
Impurities 2-Amino-2-methylhexanoic acidOver-hydrolysis of the nitrile or amide group. chemguide.co.uk
2-HexanoneIncomplete reaction of the starting ketone.
2-Amino-2-methylhexanenitrileIncomplete hydrolysis of the nitrile intermediate.
2-Hydroxy-2-methylhexanenitrileReaction of 2-hexanone with cyanide. masterorganicchemistry.com
Ketimine derivativesSide reaction between 2-hexanone and ammonia. google.com

Careful control of reaction parameters and purification processes are therefore essential to minimize the presence of these undesired species in the final product.

Computational and Theoretical Studies of Hexanamide, 2 Cyano 2 Methyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule, which in turn dictates its reactivity and physical properties. For a molecule like Hexanamide (B146200), 2-cyano-2-methyl-, Density Functional Theory (DFT) provides a robust framework for such investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and ground state energy of molecules. For amides, the B3LYP functional combined with a basis set such as 6-311G(d,p) has been shown to provide reliable results.

In the absence of direct data for Hexanamide, 2-cyano-2-methyl-, we can consider the calculated ground state energy of a simpler, related amide, Acetamide (B32628), to provide a representative value. The ground state energy is a measure of the molecule's stability.

CompoundMethodBasis SetCalculated Ground State Energy (Hartree)
Acetamide (Analog)B3LYP6-311G(d,p)-209.13

This table is based on typical computational results for the analog compound and serves as an illustrative example.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

Computational studies on acetamide derivatives provide insight into the likely values for these parameters for a molecule like Hexanamide, 2-cyano-2-methyl-. inpressco.com

ParameterValue (eV)
EHOMO-7.5
ELUMO-0.5
HOMO-LUMO Gap (ΔE)7.0
Ionization Potential (I)7.5
Electron Affinity (A)0.5
Chemical Hardness (η)3.5
Electronegativity (χ)4.0
Electrophilicity Index (ω)2.29

This table presents representative data based on studies of acetamide derivatives and serves as an illustrative example. inpressco.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of Hexanamide, 2-cyano-2-methyl- are critical to its physical properties in condensed phases. Computational methods can predict stable conformations and how molecules interact with each other and with solvents.

The rotation around single bonds in a molecule is not entirely free due to steric and electronic effects. A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more internal coordinates, such as a dihedral angle. This allows for the identification of stable conformers (energy minima) and the determination of the energy barriers to rotation (energy maxima).

For a molecule like Hexanamide, 2-cyano-2-methyl-, rotation around the C-C and C-N bonds of the amide group is of particular interest. Studies on similar amides, such as N,N-dimethylformamide, have shown that the rotational barrier around the C-N amide bond is significant due to its partial double bond character. stackexchange.com

BondAnalog CompoundCalculated Rotational Barrier (kcal/mol)
Amide C-N BondN,N-dimethylformamide~20-23

This table provides an illustrative rotational barrier based on studies of a related amide. researchgate.net

A PES scan would reveal the most stable arrangement of the butyl, cyano, and amide groups around the quaternary carbon.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic behavior of Hexanamide, 2-cyano-2-methyl- in different environments, such as in an aqueous solution.

Studies on N-methylacetamide (NMA) in water have been used to understand the solvation of the peptide bond. researchgate.netresearchgate.net These simulations show that water molecules form strong hydrogen bonds with the amide group. The dynamics of these hydrogen bonds, including their formation and breaking, can be analyzed to understand the solvation shell around the molecule. The simulations can also provide information on the diffusion of the molecule in the solvent and its reorientational dynamics. researchgate.netresearchgate.net

Key findings from MD simulations of NMA in water include the bimodal decay of the correlation function of the fluctuating amide I mode frequency, indicating that both hindered translational and librational motions of hydrogen-bonded water molecules are important for the dephasing of the amide I mode. researchgate.net

The presence of both a hydrogen bond donor (the N-H group of the primary amide) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen of the cyano group) in Hexanamide, 2-cyano-2-methyl- suggests a strong potential for the formation of extensive hydrogen bonding networks. These networks can lead to the formation of well-defined supramolecular assemblies in the solid state.

The crystal structure of 2-cyano-2-methyl-propanamide, a close structural analog, provides excellent insight into the likely hydrogen bonding patterns. In its crystal structure, molecules are linked by pairs of N-H···O hydrogen bonds to form inversion dimers. These dimers are then further connected through pairs of N-H···N hydrogen bonds involving the cyano group, resulting in the formation of zigzag chains. This demonstrates the dual role of the amide and cyano groups in directing the supramolecular assembly.

Interaction TypeDonorAcceptorTypical Motif
N-H···OAmide N-HAmide C=OInversion Dimers
N-H···NAmide N-HCyano NZigzag Chains

This table is based on the crystallographic data of the analog compound 2-cyano-2-methyl-propanamide.

Mechanistic Predictions and Validation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule such as Hexanamide, 2-cyano-2-methyl-, computational methods can predict reaction pathways, identify key intermediates, and calculate the energetic barriers that govern reaction rates. This predictive capability is crucial for understanding reactivity, optimizing synthetic routes, and designing novel chemical transformations.

Transition State Modeling and Reaction Pathway Energetics

The core of understanding a chemical reaction from a computational standpoint lies in mapping its potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Reactants and products reside in energy minima on this surface, while the pathway between them traverses a mountain pass, the peak of which is the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical determinant of the reaction rate.

For Hexanamide, 2-cyano-2-methyl-, a relevant reaction to model would be the acid-catalyzed hydrolysis of the nitrile group to an amide, a fundamental transformation in organic chemistry. friedler.netsemanticscholar.org Using quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model this process step-by-step.

The typical computational workflow involves:

Geometry Optimization: The three-dimensional structures of the reactant (protonated nitrile), intermediates (e.g., imidate), transition states, and the final product (amide) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed at the optimized geometries to confirm their nature. Reactants and products will have all real (positive) vibrational frequencies, whereas a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-O bond as the water molecule attacks the nitrile carbon).

Energetics Calculation: Single-point energy calculations, often with higher-level basis sets, are performed on the optimized geometries to obtain accurate electronic energies. These are then corrected with zero-point vibrational energies and thermal contributions from the frequency calculations to yield free energies (ΔG).

A hypothetical reaction coordinate diagram for the hydrolysis of a related nitrile is shown below, with DFT-calculated energies illustrating the process.

Table 4.3.1.1: Illustrative DFT-Calculated Relative Free Energies for a Nitrile Hydrolysis Pathway Note: These values are representative for a generic nitrile hydrolysis modeled using a DFT functional like B3LYP and are intended for illustrative purposes.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactant + H₃O⁺Protonated nitrile and water0.0
TS1Transition state for nucleophilic attack of water+22.5
Intermediate 1Protonated imidate-5.2
TS2Transition state for proton transfer (tautomerization)+15.8
Intermediate 2Protonated amide-12.0
Product + H₃O⁺Final amide product and hydronium ion-10.5

By modeling such pathways, chemists can validate proposed mechanisms and gain a quantitative understanding of reaction kinetics.

Catalytic Cycle Modeling and Substrate-Catalyst Interactions

Many synthetic routes to compounds like Hexanamide, 2-cyano-2-methyl-, particularly those involving the formation of the α-cyano group, rely on transition metal catalysis. nih.gov Computational chemistry is indispensable for modeling the entire catalytic cycle, revealing the role of the catalyst and the nature of substrate-catalyst interactions.

For instance, the synthesis of an α-cyano amide could involve the ruthenium-catalyzed oxidative cyanation of a suitable amide precursor. nih.gov Modeling such a cycle with DFT would involve characterizing each elementary step:

Substrate Binding: The initial interaction and coordination of the amide substrate to the metal center.

Oxidative Addition/C-H Activation: The step where the catalyst activates a C-H bond on the substrate, often the rate-determining step.

Cyanation: The introduction of the cyanide group from a cyanating agent.

Reductive Elimination: The final step where the product, Hexanamide, 2-cyano-2-methyl-, is formed and dissociates from the catalyst, regenerating it for the next cycle.

Computational analysis provides critical data on the geometry and electronic structure of each intermediate and transition state. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of the bond between the substrate and the metal catalyst at each stage. This helps in understanding how the catalyst modulates the substrate's reactivity.

Table 4.3.2.1: Hypothetical Interaction Energies in a Catalytic Cyanation Cycle Note: These energies are illustrative and represent the type of data obtained from DFT calculations on catalytic systems.

Catalytic StepSystemCalculated Interaction Energy (kcal/mol)
Substrate BindingCatalyst-Substrate Complex-15.0
C-H ActivationTransition State for Activation+25.0 (Activation Barrier)
Cyanide CoordinationActivated Complex + Cyanide Source-8.5
Reductive EliminationTransition State for Product Formation+12.3 (Activation Barrier)
Product ReleaseCatalyst-Product Complex-10.2

These detailed models allow for the rational design of more efficient catalysts by identifying which steps in the cycle are energetically most demanding and how modifications to the catalyst's ligands might lower these barriers.

Chemical Reactivity and Derivatization Strategies for Hexanamide, 2 Cyano 2 Methyl

Transformations at the α-Cyano Group

The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations, providing pathways to diverse molecular architectures.

The carbon atom of the nitrile group in Hexanamide (B146200), 2-cyano-2-methyl- is electrophilic and susceptible to attack by nucleophiles. While direct nucleophilic addition to the sterically hindered quaternary nitrile can be challenging, specialized conditions can facilitate such reactions.

One potential transformation involves the conversion of the nitrile to an imine through reactions with organometallic reagents, followed by hydrolysis. For instance, Grignard reagents can add across the carbon-nitrogen triple bond to form an intermediate which, upon aqueous workup, yields a ketone. However, the presence of the adjacent amide group can complicate this reaction.

A more synthetically useful approach for α,α-disubstituted cyanoacetamides involves their conversion into more reactive intermediates. For example, treatment with triflic anhydride (B1165640) and a suitable base can generate a keteniminium species. This highly electrophilic intermediate can then be trapped by various nucleophiles, leading to the formation of α-functionalized amides. While this transformation focuses on the α-position, it proceeds through activation of the amide and highlights a pathway to overcome the inherent stability of the α,α-disubstituted system.

Recent advancements in catalysis have also provided methods for the synthesis of α-cyano amides bearing quaternary carbon centers, which indirectly speaks to the reactivity of such systems. For example, nickel-hydride-catalyzed hydrofunctionalization of α,β-unsaturated nitriles with carbamoyl (B1232498) fluorides has been developed for the modular synthesis of these compounds. acs.org

Further research into the direct nucleophilic addition to the nitrile of Hexanamide, 2-cyano-2-methyl- could unveil novel synthetic routes to complex molecules.

The selective transformation of the nitrile group in the presence of the amide functionality is a key strategy for the derivatization of Hexanamide, 2-cyano-2-methyl-.

Selective Hydrolysis:

The hydrolysis of nitriles can proceed to either the corresponding amide or the carboxylic acid, depending on the reaction conditions. The selective partial hydrolysis of the nitrile in Hexanamide, 2-cyano-2-methyl- to a primary amide would result in a diamide, while complete hydrolysis would yield a malonic acid derivative. Achieving selectivity can be challenging due to the stability of the amide group to hydrolysis. However, certain biocatalytic methods have shown promise in the enantioselective hydrolysis of α,α-disubstituted dinitriles to the corresponding 2-cyanoacetamides, suggesting that enzymatic approaches could be a viable strategy for the selective transformation of the nitrile group. researchgate.net

Selective Reduction:

The reduction of the nitrile group to a primary amine is a valuable transformation that introduces a new nucleophilic center into the molecule. The selective reduction of the nitrile in the presence of the amide is often achievable due to the lower reactivity of the amide towards many reducing agents.

Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel, palladium, or platinum catalysts), and other hydride reagents like boranes. nih.govorganic-chemistry.orgwikipedia.org For α,α-disubstituted β-amino amides, a key challenge is the chemoselective reduction of the nitrile in the presence of the amide. Studies have shown that Raney® Nickel with molecular hydrogen or under transfer hydrogenation conditions can be effective, although in some cases, in situ protection of the resulting amine is necessary.

Reagent Conditions Product Selectivity
LiAlH₄Ether or THF, followed by aqueous workupPrimary amineMay also reduce the amide
H₂/Raney NiHigh pressure and temperaturePrimary amineGenerally selective for the nitrile
H₂/Pd or PtVarious solvents and pressuresPrimary amineGood selectivity can be achieved
Diborane (B₂H₆)THFPrimary amineOften selective for the nitrile

This table presents general conditions for nitrile reduction; specific conditions for Hexanamide, 2-cyano-2-methyl- would require experimental optimization.

The resulting aminomethyl derivative of Hexanamide, 2-cyano-2-methyl- is a versatile intermediate for further functionalization, for example, through acylation or alkylation of the newly formed primary amine.

Reactivity at the Amide Functionality

The primary amide group of Hexanamide, 2-cyano-2-methyl- offers opportunities for derivatization at both the nitrogen and the carbonyl carbon.

N-Alkylation:

The N-alkylation of primary amides, such as Hexanamide, 2-cyano-2-methyl-, involves the substitution of one or both of the N-H protons with an alkyl group. This reaction typically requires a base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile towards an alkyl halide or other electrophilic alkylating agent. wikipedia.orgmdpi.com

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the efficiency of the reaction. Due to the steric hindrance around the amide nitrogen, harsher conditions may be required compared to less substituted amides.

Alkylating Agent Base Solvent General Product
Alkyl Halide (R-X)NaH, K₂CO₃, Cs₂CO₃DMF, THF, AcetonitrileN-Alkyl Hexanamide, 2-cyano-2-methyl-
Dialkyl Sulfate ((R)₂SO₄)Strong baseAprotic solventN,N-Dialkyl Hexanamide, 2-cyano-2-methyl-

This table provides illustrative examples of N-alkylation conditions.

N-Acylation:

N-acylation of Hexanamide, 2-cyano-2-methyl- introduces an acyl group onto the nitrogen atom, forming an imide derivative. This transformation typically involves reacting the amide with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. researchgate.net Pyridine is often used as both a base and a solvent for this reaction.

More recent methods for N-acylation include the use of potassium acyltrifluoroborates under acidic conditions, which has been shown to be effective for the functionalization of primary amides. nih.govorganic-chemistry.org This approach offers good functional group tolerance and can be carried out in aqueous media.

The amide carbonyl group, while generally less reactive than ketones or aldehydes, can be activated to undergo nucleophilic attack. One strategy for the functionalization of the amide carbonyl is through the use of directing groups. nih.govnih.gov Although Hexanamide, 2-cyano-2-methyl- itself does not possess a traditional directing group, derivatization of the amide nitrogen, for instance, by introducing an N-methoxy group, could enable directed C-H functionalization at other positions on the molecule, guided by the coordination of the amide oxygen to a metal catalyst.

Alternatively, the amide can be converted into more reactive species. For example, treatment with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride can convert the primary amide into the corresponding nitrile, although in this case, it would lead back to a dinitrile derivative.

Acid-Catalyzed and Base-Catalyzed Reactions of the α-Proton

A key structural feature of Hexanamide, 2-cyano-2-methyl- is the absence of a proton at the α-carbon. This quaternary center significantly influences its reactivity in both acidic and basic media compared to α-monosubstituted cyanoacetamides.

In α-monosubstituted cyanoacetamides, the α-proton is acidic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This allows for deprotonation with a base to form a stabilized carbanion, which can then participate in a variety of reactions, such as alkylations and condensations.

However, in Hexanamide, 2-cyano-2-methyl-, the lack of an α-proton precludes reactions that proceed via the formation of an α-carbanion. Therefore, this compound is stable to conditions that would typically lead to the deprotonation and subsequent reaction of an α-proton. This stability can be an advantage in syntheses where the integrity of the α-position needs to be maintained while other functional groups are being manipulated.

Under strong acidic or basic conditions, hydrolysis of the amide or nitrile functionalities, as discussed in section 5.1.2, would be the more likely transformations to occur rather than any reaction involving the α-position. The steric hindrance provided by the methyl and butyl groups at the quaternary center might also influence the rate of these hydrolysis reactions.

Enolization/Enamination and Subsequent Electrophilic Additions

The presence of a cyano group alpha to the amide carbonyl in Hexanamide, 2-cyano-2-methyl- significantly influences its reactivity. This positioning acidifies the alpha-proton, facilitating the formation of an enolate or enamine-like intermediate under appropriate basic or acidic conditions. masterorganicchemistry.com The resulting nucleophilic center can then react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The enolization of amides, while generally less favorable than that of ketones or aldehydes, can be promoted by the electron-withdrawing nature of the adjacent cyano group. masterorganicchemistry.com The resulting enolate is a resonance-stabilized species, which enhances its stability and nucleophilicity. This intermediate can then undergo a range of electrophilic addition reactions. For instance, direct electrophilic α-cyanation of related β-keto amides has been successfully achieved using hypervalent iodine benziodoxole-derived cyano reagents, a reaction that proceeds rapidly at room temperature without the need for a catalyst. rsc.orgresearchgate.net

A summary of potential electrophilic additions following enolization is presented in the table below:

ElectrophileProduct TypePotential Reagents
Alkyl Halideα-Alkylated AmideR-X (e.g., CH3I, C2H5Br)
Aldehyde/Ketoneβ-Hydroxy AmideR-CHO, R-CO-R'
Acyl Halideβ-Keto AmideR-CO-Cl
Halogenating Agentα-Halo AmideBr2, Cl2, I2

These reactions underscore the synthetic utility of the enolization pathway for introducing diverse functional groups at the α-position of Hexanamide, 2-cyano-2-methyl-.

Condensation and Cyclization Reactions

The dual functionality of Hexanamide, 2-cyano-2-methyl-, with its amide and cyano groups, provides a platform for various condensation and cyclization reactions. The active methylene (B1212753) group, once deprotonated, can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. researchgate.netresearchgate.net These reactions, often catalyzed by a weak base, lead to the formation of α,β-unsaturated systems, which are themselves versatile intermediates in organic synthesis. For example, the condensation of 2-cyanoacetamide (B1669375) with various aldehydes proceeds efficiently to yield substituted acrylamides. chemspider.commdpi.com

Furthermore, the cyano group can be directly involved in intramolecular cyclization processes. researchgate.net Depending on the reaction conditions and the presence of other functional groups within the molecule or in a reaction partner, a variety of heterocyclic systems can be constructed. Intramolecular reactions involving the cyano and carbonyl groups of N,N-disubstituted cyanamides have been shown to be a regioselective and eco-friendly route to imidazoles and oxazoles. nih.govjst.go.jp

Strategic Utility as a Building Block in Complex Molecule Synthesis

The reactivity profile of Hexanamide, 2-cyano-2-methyl- makes it a strategic building block for the synthesis of more elaborate molecular architectures. enamine.net Its ability to undergo a variety of transformations allows for its incorporation into a wide range of target molecules.

Role in Heterocycle Formation and Annulation Reactions

The cyano group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. dntb.gov.uaresearchgate.netquimicaorganica.org The polarity of the carbon-nitrogen triple bond allows for reactions with both nucleophiles and electrophiles, facilitating cyclization reactions. quimicaorganica.org For instance, cyanamide-based cyclization reactions are extensively used to synthesize quinazolines, γ-lactams, and other nitrogenous frameworks. researchgate.net The cyano group in Hexanamide, 2-cyano-2-methyl- can be envisioned to participate in similar transformations, leading to the formation of substituted pyridines, pyrimidines, or other heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also a potential synthetic application. The Robinson annulation, a classic method for forming six-membered rings, has been modified to utilize α-cyano ketones, leading to the regioselective formation of disubstituted cyclohexenone derivatives. researchgate.net An analogous aza-Robinson annulation strategy has been developed for the synthesis of fused bicyclic amides. nih.gov These examples highlight the potential of Hexanamide, 2-cyano-2-methyl- to serve as a key component in annulation strategies for constructing polycyclic systems.

Precursor for Advanced Organic Reagents

Beyond its direct incorporation into target molecules, Hexanamide, 2-cyano-2-methyl- can serve as a precursor for the synthesis of more advanced organic reagents. The cyano group can be transformed into a variety of other functional groups, thereby expanding its synthetic utility. For example, nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. libretexts.org

The combination of the amide and cyano functionalities also opens up possibilities for creating novel reagents. For instance, N-cyano amides are recognized as important structural motifs in agrochemicals and bioactive molecules, and they are versatile intermediates for synthesizing nitrogen-containing heterocycles. nih.gov While Hexanamide, 2-cyano-2-methyl- is an α-cyano amide, its structural features could be modified to generate N-cyano amide derivatives or other specialized reagents. The development of electrophilic cyanation reagents has also been a significant area of research, with various compounds being designed to deliver a "CN+" equivalent. nih.gov

Advanced Analytical Methodologies for Research on Hexanamide, 2 Cyano 2 Methyl Derivatives and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Elucidating Complex Structures

High-resolution spectroscopy is indispensable for determining the precise atomic connectivity, three-dimensional structure, and electronic environment of Hexanamide (B146200), 2-cyano-2-methyl-. These techniques provide a detailed molecular portrait essential for confirming its identity and understanding its chemical properties.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of Hexanamide, 2-cyano-2-methyl-, resolving the connectivity that would be difficult to determine from a one-dimensional spectrum alone. wikipedia.orglibretexts.org Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings through bonds, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. wikipedia.orglibretexts.org Heteronuclear Multiple Bond Correlation (HMBC) provides crucial long-range (2-3 bond) correlation data, for instance, linking the methyl protons to the quaternary carbon, the nitrile carbon, and the carbonyl carbon.

Solid-State NMR (ssNMR) is particularly valuable for characterizing the compound in its solid form, especially for studying polymorphism—the ability of a substance to exist in multiple crystalline forms. pharmtech.comnih.gov Different polymorphs can exhibit distinct physical properties, and ssNMR can identify and quantify these forms by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid lattice. bruker.comdur.ac.uk This non-destructive technique can be applied directly to bulk powders with minimal sample preparation. pharmtech.com

Table 1: Hypothetical 2D NMR Correlations for Hexanamide, 2-cyano-2-methyl-
Experiment TypeCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY (¹H-¹H)Protons on adjacent carbons-CH₂-CH₂-CH₂-CH₃ correlations within the butyl chainConfirms the structure of the n-butyl group.
HSQC (¹H-¹³C)Protons and directly bonded carbonsCorrelation of each proton signal to its corresponding carbon signalUnambiguous assignment of all protonated carbons.
HMBC (¹H-¹³C)Protons and carbons 2-3 bonds awayMethyl protons to C=O, -C≡N, and quaternary C; Amide protons to C=OEstablishes the connectivity around the non-protonated quaternary carbon center.
Solid-State NMR¹³C, ¹⁵N nuclei in the solid stateDistinct chemical shifts for C=O and -C≡N carbons in different crystal packsIdentification and quantification of different polymorphic forms. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of Hexanamide, 2-cyano-2-methyl-, and its synthetic intermediates. mdpi.comnih.govmdpi.com Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions, whose mass-to-charge ratio (m/z) is then measured with high precision.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of a specific ion, providing detailed structural information. nih.govniu.edu The fragmentation pattern of protonated Hexanamide, 2-cyano-2-methyl- would be expected to show characteristic losses, such as the cleavage of the amide bond, which is a common pathway for amides. nih.govresearchgate.net Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound and any intermediates formed during the reaction.

Table 2: Expected HRMS Fragmentation Data for Hexanamide, 2-cyano-2-methyl- (C₈H₁₄N₂O)
IonFormulaCalculated m/zOrigin of Fragment
[M+H]⁺C₈H₁₅N₂O⁺155.1184Protonated parent molecule
[M+Na]⁺C₈H₁₄N₂ONa⁺177.1004Sodium adduct of parent molecule
[M-NH₂]⁺C₈H₁₃NO⁺139.0997Loss of the amino group from the acylium ion
[C₄H₉C(CH₃)(CN)CO]⁺C₈H₁₂NO⁺138.0919Acylium ion formed by N-CO bond cleavage

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information on the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. acs.orgdrexel.edutu-braunschweig.de The IR spectrum of Hexanamide, 2-cyano-2-methyl- would show characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretch (Amide I band), and the N-H bending mode (Amide II band). acs.orgresearchgate.net The C≡N stretch of the nitrile group appears in a relatively clean region of the spectrum. nih.gov

The precise position of these bands, particularly the N-H and C=O stretches, is sensitive to the molecular environment. americanpharmaceuticalreview.com Shifts in these frequencies can indicate the presence and strength of hydrogen bonding between the amide groups in the solid state or in concentrated solutions. rsc.orgnih.gov Raman spectroscopy offers complementary information, as the highly polarizable C≡N bond often gives a strong Raman signal, which can be useful for conformational analysis. drexel.eduamericanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for Hexanamide, 2-cyano-2-methyl-
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Amide (N-H)Symmetric & Asymmetric Stretch3100 - 3500IR, Raman
Nitrile (C≡N)Stretch2220 - 2260IR, Raman (often strong) nih.gov
Carbonyl (C=O)Amide I Stretch1630 - 1695IR (strong), Raman acs.org
Amide (N-H)Amide II Bend1550 - 1640IR acs.org
Alkyl (C-H)Stretch2850 - 3000IR, Raman

Chromatographic and Separation Science for Reaction Profiling and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, allowing for both qualitative and quantitative analysis of a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the separation and identification of volatile and semi-volatile compounds in a sample. While Hexanamide, 2-cyano-2-methyl- itself may have limited volatility, GC-MS is highly effective for detecting volatile reaction byproducts, unreacted starting materials, or residual solvents. google.comresearchgate.netacs.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries. bohrium.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of a chemical reaction and assessing the purity of the final product. researchgate.netscience.gov A reversed-phase HPLC method, likely using a C18 column, can effectively separate the more polar starting materials from the less polar product, Hexanamide, 2-cyano-2-methyl-. mdpi.comnih.gov By taking aliquots from the reaction mixture over time, one can track the consumption of reactants and the formation of the product, helping to determine the reaction endpoint and optimize conditions. researchgate.netchemrxiv.org HPLC is also a primary tool for determining the final purity of the synthesized compound and can be scaled up for preparative isolation. mdpi.comtaylorfrancis.com

Table 4: Representative HPLC Method for Analysis of Hexanamide, 2-cyano-2-methyl-
ParameterConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on polarity. nih.gov
Mobile PhaseGradient of Acetonitrile and WaterElutes compounds with a range of polarities. sielc.com
Flow Rate1.0 mL/minTypical analytical flow rate.
DetectorUV at ~200-210 nmDetection of the amide and nitrile chromophores. sielc.com
ApplicationReaction monitoring, purity assessment researchgate.nettaylorfrancis.comQuantifies product formation and detects impurities.

Preparative Chromatography for Isomer and Analogue Separation

Preparative chromatography is an essential technique for the isolation and purification of isomers and analogues of "Hexanamide, 2-cyano-2-methyl-" from complex reaction mixtures or for the separation of stereoisomers. This method operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, making it suitable for obtaining pure compounds for further analysis or use.

High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose, especially when dealing with chiral separations. For the separation of enantiomers of chiral derivatives of "Hexanamide, 2-cyano-2-methyl-", chiral stationary phases (CSPs) are employed. These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Key Considerations for Preparative Chiral HPLC Separation:

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical and often empirical. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Screening various CSPs is a common first step to identify the one that provides the best resolution for the target compounds.

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best balance between resolution and retention time. Modifiers can also be added to improve peak shape and separation efficiency.

Loading Capacity: A key parameter in preparative chromatography is the amount of sample that can be loaded onto the column without compromising separation quality. This is determined by factors such as column dimensions, particle size of the stationary phase, and the solubility of the sample in the mobile phase.

Illustrative Data for Preparative Chiral HPLC Separation of a Hypothetical Chiral Derivative of Hexanamide, 2-cyano-2-methyl-:

ParameterValue
Column Chiralpak AD (250 x 20 mm, 10 µm)
Mobile Phase Hexane/Isopropanol (80:20, v/v)
Flow Rate 10 mL/min
Detection UV at 220 nm
Sample Load 100 mg
Retention Time (Enantiomer 1) 15.2 min
Retention Time (Enantiomer 2) 18.5 min
Resolution (Rs) 1.8

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers within a molecule. For derivatives of "Hexanamide, 2-cyano-2-methyl-", obtaining a single crystal of suitable quality is a prerequisite for this analysis.

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. The resulting electron density map is then used to build a model of the molecular structure.

Key Aspects of Crystallographic Analysis:

Crystal Growth: The primary challenge is often growing a single crystal of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection and Structure Refinement: Once a suitable crystal is obtained, X-ray diffraction data is collected. The data is then processed to solve the crystal structure and refine the atomic positions.

Determination of Absolute Stereochemistry: For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, often expressed using the Cahn-Ingold-Prelog (R/S) nomenclature.

Hypothetical Crystallographic Data for a Derivative of Hexanamide, 2-cyano-2-methyl-:

ParameterValue
Chemical Formula C15H18N2O2
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 8.197 Å, b = 10.670 Å, c = 12.977 Å
Volume 1134.5 ų
Z 4
Calculated Density 1.25 g/cm³
R-factor 0.045
Absolute Stereochemistry (2R, 5S)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent example and a powerful tool for studying the stereochemical features of chiral derivatives of "Hexanamide, 2-cyano-2-methyl-" in solution.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences.

Applications of Circular Dichroism in the Study of Chiral Derivatives:

Determination of Absolute Configuration: By comparing the experimental CD spectrum with that of a known standard or with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral molecule can often be determined. chiralabsxl.com

Conformational Analysis: CD spectra are sensitive to the conformation of a molecule in solution. Changes in the CD spectrum upon varying solvent or temperature can provide insights into conformational equilibria.

Monitoring Stereoselective Reactions: CD can be used to monitor the progress of asymmetric syntheses and to determine the enantiomeric excess of the product.

Illustrative Circular Dichroism Data for a Chiral Derivative:

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
210+15,000
235-8,000
280+2,500

The spectrum of an enantiomer will show a mirror-image curve with opposite signs for the Cotton effects. chiralabsxl.com

Applications in Advanced Materials Science and Chemical Engineering

Utilization in Polymer Chemistry and Monomer Design

The dual functionality of Hexanamide (B146200), 2-cyano-2-methyl- suggests its potential as a monomer or a precursor in the synthesis of specialty polymers. The presence of the amide and cyano groups can impart unique properties to the resulting polymer chains.

While direct polymerization studies of Hexanamide, 2-cyano-2-methyl- are not extensively documented, the functional groups it possesses are known to influence the properties of polymeric materials. The amide group, for instance, can participate in hydrogen bonding, which can significantly enhance the mechanical strength and thermal stability of a polymer. The cyano group, being highly polar, can affect the polymer's solubility, dielectric properties, and interactions with other materials.

The incorporation of such a monomer could lead to polymers with a high degree of intermolecular interaction, potentially resulting in materials with high tensile strength and modulus. Furthermore, the nitrile group is a known precursor for the formation of conjugated systems through post-polymerization modifications, which could be exploited to create polymers with interesting optical or electronic properties.

The polarity and hydrogen-bonding capability of Hexanamide, 2-cyano-2-methyl- make it a candidate for inclusion in functional coatings and resins. These properties can enhance adhesion to various substrates and improve the chemical resistance and durability of the coating. The cyano group can also contribute to creating a barrier against moisture and gases. In resin formulations, the compound could act as a reactive diluent or a cross-linking agent, depending on the specific chemistry employed, thereby modifying the viscosity, cure time, and final properties of the thermoset material.

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The specific functional groups on Hexanamide, 2-cyano-2-methyl- make it a prime candidate for designing and constructing complex, self-assembled structures.

The amide group is a powerful and directional hydrogen-bonding motif. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of well-defined, one-dimensional chains or two-dimensional sheets through self-assembly. The cyano group can also participate in weaker hydrogen bonds and dipole-dipole interactions, further guiding the assembly process.

Studies on the closely related compound, 2-cyano-2-methyl-propanamide, reveal the formation of intricate hydrogen-bonded networks in the solid state. In the crystal structure of 2-cyano-2-methyl-propanamide, molecules are linked into dimers via N-H···O hydrogen bonds, and these dimers are further connected into chains through N-H···N interactions involving the cyano group. It is highly probable that Hexanamide, 2-cyano-2-methyl-, with its longer alkyl chain, would exhibit similar, if not more complex, self-assembly behaviors, potentially leading to the formation of liquid crystalline phases or other ordered structures in solution and in the solid state.

The ability of Hexanamide, 2-cyano-2-methyl- to form predictable hydrogen-bonded networks is a key attribute for the engineering of crystalline materials. By understanding and controlling the intermolecular interactions, it may be possible to design crystals with specific physical properties, such as tailored optical responses (e.g., birefringence) or specific mechanical characteristics.

The crystallographic data for the analogous 2-cyano-2-methyl-propanamide provides a model for the types of interactions that could be expected. The table below summarizes the key hydrogen bond parameters for this related compound, which would be foundational for predicting the crystal packing of Hexanamide, 2-cyano-2-methyl-.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.862.122.978175
N-H···N0.862.453.201147
Data for 2-cyano-2-methyl-propanamide, a structural analog.

By modifying the alkyl chain length (from propyl in the analogue to hexyl in the target compound), it may be possible to tune the crystal packing and, consequently, the material's bulk properties. The longer, more flexible hexyl group could lead to different packing motifs, potentially including layered structures or porous frameworks.

Application as Ligands or Catalytic Components

The nitrogen atom of the cyano group and the oxygen and nitrogen atoms of the amide group in Hexanamide, 2-cyano-2-methyl- possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could function as a ligand in coordination chemistry.

While there is no specific literature detailing the use of Hexanamide, 2-cyano-2-methyl- as a ligand, the broader class of cyano-containing and amide-containing molecules is widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The cyano group can act as a bridging ligand between metal centers, leading to the formation of extended networks. The amide group can coordinate to metal ions in a monodentate or bidentate fashion.

The bifunctional nature of Hexanamide, 2-cyano-2-methyl- could allow it to act as a chelating ligand or a bridging ligand, depending on the metal ion and reaction conditions. The resulting metal complexes could have interesting magnetic, optical, or catalytic properties. For example, the incorporation of such a ligand into a catalytic system could influence the catalyst's solubility, stability, and selectivity by modifying the steric and electronic environment around the metal center. Further research would be needed to explore the coordination chemistry of this compound and its potential applications in catalysis.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating the Amide-Nitrile Motif

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The amide and nitrile groups are known to be effective coordinating moieties in the formation of such structures. The nitrogen and oxygen atoms of the amide group, as well as the nitrogen of the nitrile group, can act as Lewis bases, donating electron pairs to metal centers to form coordination bonds.

However, a review of scientific literature does not yield specific examples or detailed research on the use of Hexanamide, 2-cyano-2-methyl-, as a ligand in the synthesis of MOFs or coordination polymers. While the fundamental principles of coordination chemistry suggest its potential as a ligand, dedicated studies to design and characterize MOFs or coordination polymers using this specific molecule have not been reported. The steric hindrance from the methyl and butyl groups on the α-carbon might influence its coordination behavior, a factor that would require empirical investigation.

Development of Organocatalysts or Ligands for Asymmetric Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Molecules containing amide and nitrile functionalities can be precursors or components of organocatalysts or ligands for metal-catalyzed asymmetric transformations. The amide group can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems for substrate activation and stereocontrol. The nitrile group can also be involved in certain catalytic cycles.

Despite this potential, there is no specific research detailing the development or application of Hexanamide, 2-cyano-2-methyl-, as an organocatalyst or a ligand for asymmetric synthesis. The chirality at the α-carbon would be a prerequisite for its direct use in enantioselective catalysis, and while this compound has a stereocenter, its application in this context has not been explored in published research.

Niche Applications in Chemical Sensing and Probes (Non-Biological)

Chemical sensors and probes are devices or molecules that can detect and signal the presence of specific chemical species. The functional groups in Hexanamide, 2-cyano-2-methyl-, could potentially interact with certain analytes, leading to a detectable signal. For instance, the amide and nitrile groups could engage in hydrogen bonding or dipole-dipole interactions with target molecules.

A comprehensive search of the available literature, however, does not indicate any reported use of Hexanamide, 2-cyano-2-methyl-, in the development of chemical sensors or probes for non-biological applications. The design of a chemical probe typically requires a specific and strong interaction with the analyte of interest, coupled with a signaling mechanism, and such a system based on this particular compound has not been described.

Environmental Fate and Abiotic/biotic Degradation Mechanisms Excluding Ecotoxicology

Photochemical Degradation Pathways

UV/Visible Light Induced Photolysis in Aqueous and Solid Phases

There is no available scientific literature that specifically investigates the photochemical degradation of Hexanamide (B146200), 2-cyano-2-methyl- upon exposure to UV or visible light in either aqueous or solid phases. Consequently, no data on its photolytic half-life or quantum yield exists.

Identification of Photodegradation Products and Mechanisms

As no studies on the photolysis of Hexanamide, 2-cyano-2-methyl- have been published, there is no information regarding its photodegradation products or the mechanisms by which they would be formed.

Thermal Stability and Pyrolysis Pathways

Analysis of Thermal Decomposition Products and Kinetics

Specific data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or other thermal analysis techniques for Hexanamide, 2-cyano-2-methyl- are not present in the public domain. Therefore, information on its thermal stability, decomposition temperatures, and the kinetics of its thermal degradation is not available.

High-Temperature Reaction Pathways

There are no published studies on the pyrolysis of Hexanamide, 2-cyano-2-methyl-. As a result, the high-temperature reaction pathways and the identity of the resulting pyrolysis products have not been determined.

Hydrolytic Stability and Transformation Pathways

While the hydrolysis of nitriles and amides is a well-understood chemical process, specific experimental data on the hydrolytic stability of Hexanamide, 2-cyano-2-methyl- under various pH and temperature conditions are not available in the scientific literature. Studies detailing its hydrolysis rate constants, half-lives, and the identification of its hydrolysis products have not been conducted or published.

Information regarding the environmental fate and degradation of "Hexanamide, 2-cyano-2-methyl-" is not publicly available.

Following a comprehensive and thorough search of scientific databases and literature, no specific data was found concerning the environmental fate, abiotic, or biotic degradation mechanisms of the chemical compound Hexanamide, 2-cyano-2-methyl-. Consequently, the detailed article requested on this subject cannot be generated.

The investigation, which included searches for pH-dependent hydrolysis kinetics, enzymatic hydrolysis, and biodegradation studies, did not yield any relevant results for this specific compound. The absence of scientific literature on this topic prevents a scientifically accurate and informative discussion on the following outlined points:

Biodegradation Mechanisms (Chemical Transformation Focused)

Enzyme Systems Involved in Chemical Breakdown:The specific enzyme systems that might be involved in the chemical transformation of this compound have not been documented.

Without any available research data, it is impossible to provide the requested in-depth article, including data tables and detailed research findings, while adhering to the strict requirements of focusing solely on Hexanamide, 2-cyano-2-methyl-.

Future Research Directions and Concluding Perspectives

Exploration of Unconventional Synthetic Strategies

The synthesis of α-cyano amides, including Hexanamide (B146200), 2-cyano-2-methyl-, has traditionally relied on established methods. However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the exploration of unconventional synthetic strategies. Future research is anticipated to focus on novel catalytic systems, such as photoredox and electrochemical catalysis, to enable milder and more selective cyanation and amidation reactions. The use of flow chemistry is another promising avenue, offering enhanced control over reaction parameters, improved safety for handling reagents like cyanides, and the potential for streamlined, automated synthesis. Furthermore, enzymatic and chemoenzymatic approaches are emerging as powerful tools for the enantioselective synthesis of chiral α-cyano amides, a critical aspect for their potential applications in pharmaceuticals and agrochemicals.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. The application of advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction intermediates and kinetics. These experimental approaches, when coupled with computational studies like density functional theory (DFT) calculations, can offer profound insights into transition states, reaction pathways, and the roles of catalysts and solvents. Such synergistic studies are crucial for elucidating the intricate details of C-C and C-N bond formation in the synthesis of α-cyano amides and for predicting the outcomes of new reaction designs. The crystal structure of related compounds, such as 2-cyano-2-methyl-propanamide, has been elucidated using X-ray crystallography, revealing details about molecular geometry and intermolecular interactions like hydrogen bonding. nih.govnih.gov

Expansion into Novel Non-Biological Applications

While α-cyano amides have been explored for their biological activities, their unique chemical functionalities suggest potential for a broader range of non-biological applications. The presence of both a nitrile and an amide group makes them versatile building blocks in materials science. Future research could investigate their use as monomers for the synthesis of specialty polymers with tailored thermal and mechanical properties. Their ability to coordinate with metal ions also suggests potential applications as ligands in catalysis or as components of metal-organic frameworks (MOFs). Furthermore, the reactivity of the α-cyano group could be exploited in the development of novel sensors or as functional components in organic electronic materials.

Development of Sustainable Synthesis and Degradation Strategies

The principles of green chemistry are increasingly influencing the design of chemical processes. For α-cyano amides, this translates to the development of more sustainable synthetic routes that minimize waste, use less hazardous reagents, and operate under energy-efficient conditions. This includes the use of greener solvents, catalysts based on earth-abundant metals, and processes that maximize atom economy. Beyond synthesis, the environmental fate of these compounds is a critical consideration. Research into the biodegradability and abiotic degradation pathways of α-cyano amides is essential. Developing strategies for their efficient degradation, potentially through microbial or enzymatic processes, will be crucial for minimizing their environmental impact.

Emerging Challenges and Opportunities in α-Cyano Amide Research

The field of α-cyano amide research is poised for significant advancement, yet several challenges remain. A key challenge is the development of highly enantioselective and diastereoselective synthetic methods for accessing complex chiral molecules. Overcoming this hurdle will unlock the full potential of these compounds in stereospecific applications. Another challenge lies in the safe and efficient handling of cyanide sources, which are often toxic and require stringent safety protocols.

Despite these challenges, numerous opportunities exist. The inherent reactivity of the α-cyano amide moiety makes it a valuable synthon for the construction of diverse molecular architectures. researchgate.net As our understanding of their chemical properties deepens, new and innovative applications in medicine, agriculture, and materials science are likely to emerge. The continued development of advanced analytical and computational tools will undoubtedly accelerate the pace of discovery in this exciting area of chemical research.

Q & A

What are the recommended synthetic routes for 2-cyano-2-methylhexanamide, and how can purity be validated?

Level: Basic
Answer:
The synthesis of 2-cyano-2-methylhexanamide can be approached via nucleophilic substitution or hydrolysis of nitrile precursors. For example, hexanenitrile derivatives are converted to amides through controlled hydrolysis using acidic or basic conditions (e.g., H₂SO₄ or NaOH) . Post-synthesis, purity validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure and substituent positions.
  • Mass Spectrometry (MS) for exact mass verification (e.g., molecular weight ~115–153 g/mol, depending on derivatives) .
  • High-Performance Liquid Chromatography (HPLC) to quantify impurities, with retention time comparisons against standards .

How does the molecular structure of 2-cyano-2-methylhexanamide influence its reactivity in amide bond formation?

Level: Basic
Answer:
The cyano (-CN) and methyl (-CH₃) groups at the α-position sterically hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates in amide bond formation. Computational modeling (e.g., density functional theory) can predict electron density distribution, showing that the electron-withdrawing cyano group polarizes the carbonyl, enhancing electrophilicity despite steric effects. Rotatable bonds (4 in hexanamide derivatives) further influence conformational flexibility during reactions .

What computational methods are suitable for predicting the binding affinity of 2-cyano-2-methylhexanamide derivatives with target enzymes?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations : Used to study ligand-protein interactions over time, as demonstrated in adenosine deaminase studies with hexanamide inhibitors .
  • Docking Algorithms (AutoDock, Schrödinger) : Predict binding poses and affinity scores by simulating ligand-enzyme docking.
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes due to substituent modifications (e.g., cyano vs. hydroxyl groups).
  • RAMD/Steered MD : Identifies unbinding pathways and critical residues influencing ligand retention .

How can researchers resolve discrepancies in cytotoxicity data for 2-cyano-2-methylhexanamide analogs across different cell lines?

Level: Advanced
Answer:
Contradictory cytotoxicity results (e.g., IC₅₀ variations) may arise from:

  • Cell-Specific Uptake Mechanisms : Use fluorescently tagged analogs to track cellular uptake via flow cytometry .
  • Metabolic Stability Assays : Compare half-lives in hepatocyte microsomes to rule out metabolic interference.
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary acyl chain length and substituents (e.g., methoxy groups in AN4 analogs showed enhanced activity) .
  • Transcriptomic Profiling : Overlay microarray data with angiogenic or apoptotic pathway genes to identify mechanistic outliers .

What experimental strategies optimize the selectivity of 2-cyano-2-methylhexanamide derivatives in enzyme inhibition studies?

Level: Advanced
Answer:

  • Isozyme Profiling : Test derivatives against related enzymes (e.g., HDAC isoforms) to identify selectivity windows.
  • Covalent Docking Probes : Introduce electrophilic warheads (e.g., α,β-unsaturated carbonyls) for targeted covalent inhibition.
  • Kinetic Analysis : Measure KiK_i and kinactk_{inact} values to distinguish competitive vs. non-competitive inhibition.
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing inhibition in wild-type vs. gene-edited cell lines .

How can researchers validate the role of 2-cyano-2-methylhexanamide in epigenetic modulation pathways?

Level: Advanced
Answer:

  • ChIP-Seq : Map histone acetylation changes at promoter regions post-treatment.
  • qRT-PCR : Quantify expression of angiogenesis-related genes (e.g., VEGF, HIF-1α) to link inhibition to downstream effects .
  • Western Blotting : Monitor protein levels of acetylated histones (e.g., H3K9ac) and deacetylases (e.g., HDAC6).
  • CRISPR Screens : Identify synthetic lethal genes that enhance or suppress the compound’s epigenetic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.